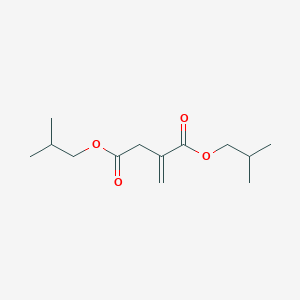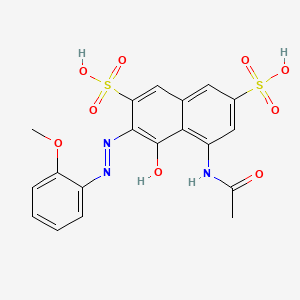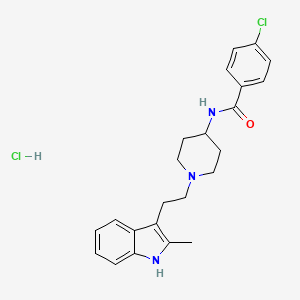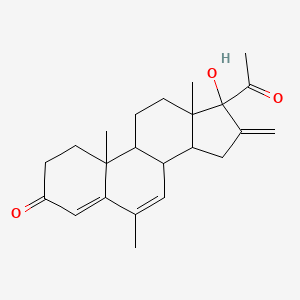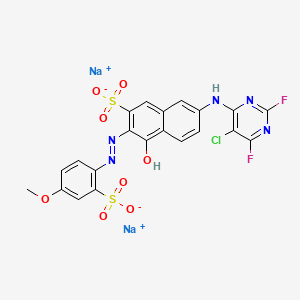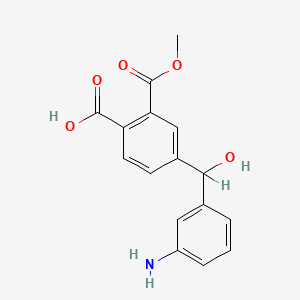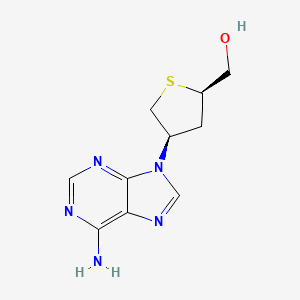
L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine base attached to a modified pentitol backbone, which includes an epithio group, making it a subject of interest in medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pentitol Backbone: This step involves the selective reduction of a suitable sugar derivative to form the pentitol structure.
Introduction of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction, where the amino group of the purine attacks a suitable leaving group on the pentitol backbone.
Formation of the Epithio Group: The epithio group is introduced via a thiol-epoxide reaction, where a thiol group reacts with an epoxide to form the epithio linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- involves its interaction with specific molecular targets. The purine base allows it to mimic nucleotides, potentially interfering with nucleic acid synthesis. The epithio group may form covalent bonds with thiol groups in proteins, altering their function and activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,4-anhydro-2,3-dideoxy-: This compound lacks the epithio group, which may result in different biological activities and chemical reactivity.
2-(6-amino-9H-purin-9-yl)-1,4-anhydro-2,3-dideoxy-3-methylene-:
Uniqueness
L-threo-Pentitol, 2-(6-amino-9H-purin-9-yl)-1,2,3,4-tetradeoxy-1,4-epithio- is unique due to the presence of the epithio group, which provides additional reactivity and potential for covalent interactions with biological molecules. This makes it a valuable compound for research in medicinal chemistry and biochemistry.
Propriétés
Numéro CAS |
142952-69-0 |
|---|---|
Formule moléculaire |
C10H13N5OS |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
[(2R,4R)-4-(6-aminopurin-9-yl)thiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5OS/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-7(2-16)17-3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
Clé InChI |
JMKUQWUCPRVDDR-RNFRBKRXSA-N |
SMILES isomérique |
C1[C@H](CS[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1C(CSC1CO)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


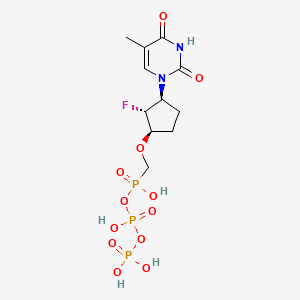
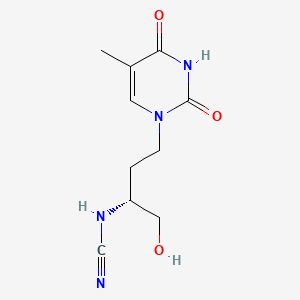


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

